molecular formula C6H10O3 B14181713 (1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 923028-75-5

(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane

Cat. No.: B14181713
CAS No.: 923028-75-5
M. Wt: 130.14 g/mol
InChI Key: ZYYRPZUNVFRMSX-RITPCOANSA-N
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Description

(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[321]octane is a bicyclic organic compound with a unique structure that includes three oxygen atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of diols and epoxides in the presence of acid or base catalysts to facilitate the formation of the bicyclic structure. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize the reaction conditions to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalysts, mild temperatures.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of three oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of novel materials.

Properties

CAS No.

923028-75-5

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(1R,5S)-5-methyl-3,6,8-trioxabicyclo[3.2.1]octane

InChI

InChI=1S/C6H10O3/c1-6-4-7-2-5(9-6)3-8-6/h5H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

ZYYRPZUNVFRMSX-RITPCOANSA-N

Isomeric SMILES

C[C@@]12COC[C@@H](O1)CO2

Canonical SMILES

CC12COCC(O1)CO2

Origin of Product

United States

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